molecular formula C18H18N2O3 B2583298 N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-33-8

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2583298
CAS No.: 851989-33-8
M. Wt: 310.353
InChI Key: BOEUBARHJXDGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound featuring a benzoxazole core linked to a propanamide chain substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUBARHJXDGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the condensation of 2,3-dimethylaniline with 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s benzoxazole core distinguishes it from analogs in the evidence, which predominantly feature 1,3,4-oxadiazole or sulfonyl-piperidinyl groups. For example:

  • Compound 7c (): Contains a 1,3,4-oxadiazole-sulfanyl-thiazole core.
  • Compound 7c (): Incorporates a sulfonyl-piperidinyl-oxadiazole system.

The benzoxazole group in the target compound likely alters electronic properties (e.g., resonance stabilization) and hydrogen-bonding capacity compared to oxadiazole or sulfonyl groups, impacting solubility and intermolecular interactions .

Substituent Effects

The 2,3-dimethylphenyl substituent is shared with Compound 7c (), which has a molecular weight of 535 g·mol⁻¹. For instance:

  • Compound 7e (-dimethylphenyl): Melting point = 134–178°C.
  • Compound 7c (-dimethylphenyl): Melting point = 81–83°C.

The target compound’s melting point is expected to align with these ranges but may differ due to benzoxazole’s rigidity .

Spectroscopic Properties

Infrared (IR) Spectroscopy :

  • Benzoxazole’s C=O and C–N stretching vibrations (1650–1750 cm⁻¹) differ from oxadiazole’s S=O (1150–1250 cm⁻¹) or sulfonyl (1300–1400 cm⁻¹) peaks in analogs .

NMR Spectroscopy :

  • The 2,3-dimethylphenyl group would produce distinct aromatic proton signals (δ 6.8–7.2 ppm) and methyl resonances (δ 2.2–2.5 ppm), similar to Compound 7c (). The benzoxazole protons (e.g., H-4 and H-7) would appear downfield due to deshielding .
Molecular Weight and Formula
Compound Molecular Formula Molecular Weight (g·mol⁻¹)
Target Compound C₁₉H₁₉N₂O₂ (estimated) ~307 (estimated)
Compound 7c () C₁₇H₁₉N₅O₂S₂ 389
Compound 7c () C₂₄H₂₇ClN₄O₄S₂ 535

The target compound’s lower molecular weight (vs.

Key Research Findings

  • Synthetic Flexibility : Analogs in and were synthesized via nucleophilic substitution or condensation reactions, suggesting the target compound could be prepared similarly using 2-oxo-benzoxazole precursors .
  • Thermal Stability: Higher melting points in dimethylphenyl-substituted compounds (e.g., 7c in : 81–83°C) compared to mono-methylated derivatives (e.g., 7d in : 79–81°C) highlight substituent-driven stability .
  • Spectroscopic Validation : Structural confirmation for analogs relied on 1H/13C NMR, IR, and EI-MS , which would apply to the target compound. For example, benzoxazole’s carbonyl carbon in the target would resonate near δ 160 ppm in 13C NMR .

Q & A

Q. Table 1. Key NMR Chemical Shifts for Core Structure

Proton/Groupδ (ppm) in CDCl₃MultiplicityReference
Benzoxazolone C₆H₄7.25–7.85Doublet
N-(2,3-Dimethylphenyl) CH₃2.20–2.35Singlet
Propanamide CO-NH6.90–7.10Broad

Q. Table 2. Crystallographic Refinement Parameters (Example)

ParameterValueSoftware
R-factor<0.05SHELXL
Space GroupP2₁/cWinGX
Resolution (Å)0.84ORTEP-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.